4-(4-Bromophenoxy)benzene-1,2-diamine
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Overview
Description
4-(4-Bromophenoxy)benzene-1,2-diamine: is an organic compound with the molecular formula C12H11BrN2O It is a derivative of benzene, characterized by the presence of a bromophenoxy group and two amine groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenoxy)benzene-1,2-diamine typically involves the following steps:
Formation of Phenoxy Group: The phenoxy group can be introduced by reacting the brominated benzene with phenol in the presence of a base such as sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenoxy)benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or hydroxy derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or hydroxy derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Bromophenoxy)benzene-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Bromophenoxy)benzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1,2-benzenediamine: Similar structure but lacks the phenoxy group.
4-(4-Bromophenoxy)-tert-butyldimethylsilane: Contains a tert-butyldimethylsilane group instead of amine groups.
1,4-Dimethylbenzene: Similar aromatic structure but different functional groups.
Properties
Molecular Formula |
C12H11BrN2O |
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Molecular Weight |
279.13 g/mol |
IUPAC Name |
4-(4-bromophenoxy)benzene-1,2-diamine |
InChI |
InChI=1S/C12H11BrN2O/c13-8-1-3-9(4-2-8)16-10-5-6-11(14)12(15)7-10/h1-7H,14-15H2 |
InChI Key |
DRJZHRFCQYNKGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC(=C(C=C2)N)N)Br |
Origin of Product |
United States |
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